molecular formula C5H9NO2 B11925095 3,3-Dimethylaziridine-2-carboxylic acid

3,3-Dimethylaziridine-2-carboxylic acid

Cat. No.: B11925095
M. Wt: 115.13 g/mol
InChI Key: LQNRQHXPYZSWHH-UHFFFAOYSA-N
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Description

3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a derivative of serine methyl ester.

    Protection: The hydroxy and amino groups are protected using appropriate protecting groups.

    Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.

    Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.

    Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.

    Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.

    Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.

    Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.

    Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).

    Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .

Mechanism of Action

The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3,3-dimethylaziridine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8)

InChI Key

LQNRQHXPYZSWHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)C(=O)O)C

Origin of Product

United States

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